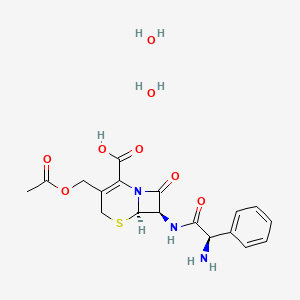

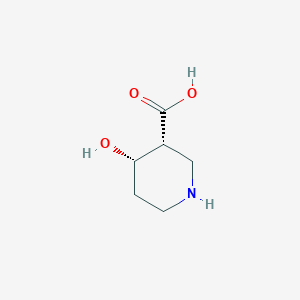

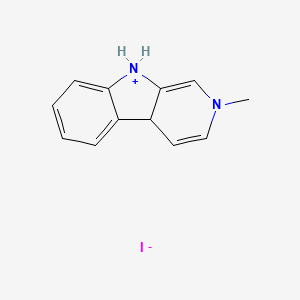

![molecular formula C12H8N2O B1203051 1a,9b-二氢氧代亚壬[2,3-f][1,10]菲咯啉 CAS No. 65115-91-5](/img/structure/B1203051.png)

1a,9b-二氢氧代亚壬[2,3-f][1,10]菲咯啉

描述

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline (DOP) is an organic compound belonging to the oxireno[2,3-f][1,10]phenanthroline family. It was first synthesized in the 1950s and has since become an important research tool in the field of organic and inorganic chemistry. DOP has been used in a variety of scientific applications, including drug discovery, catalysis, and material science. Additionally, its unique structure and properties have made it a valuable tool for studying the biochemical and physiological effects of various compounds.

科学研究应用

配位化学和光物理性质

- 亚铜双菲咯啉化合物中的金属到配体的电荷转移:研究表明,当菲咯啉配体与Cu(I)配位并在2位和9位双取代时,具有金属到配体的电荷转移(MLCT)激发态。这些修饰稳定了Cu(I)态并增加了MLCT和基态之间的能隙,从而导致寿命长的激发态,并在光物理和光化学器件中具有潜在应用 (Scaltrito等人,2000).

抗氧化活性

- 确定抗氧化活性:已经综述了用于测定包括菲咯啉衍生物在内的化合物的抗氧化活性的各种分析方法。这些方法评估化学反应的动力学或平衡状态,通常涉及特征颜色的吸收或待分析溶液的变色。此类检测已成功应用于复杂样品的抗氧化剂分析 (Munteanu & Apetrei,2021).

分析和生物活性应用

- 金属配合物的平衡数据:对菲咯啉及其相关化合物的质子和金属配合物的平衡数据进行了严格的审查,汇编了金属配合物的酸度常数和稳定性常数。这些信息对于理解菲咯啉衍生物的络合行为至关重要,可应用于各种科学和技术领域 (Mcbryde,1978).

分子机器和动态系统

- 过渡金属络合的环链烷和轮烷:对分子机器的研究利用菲咯啉配体构建了动态分子系统,例如轮烷和环链烷,并结合了过渡金属。这些研究为开发光驱动的分子机器开辟了新途径,在纳米技术和材料科学中具有潜在应用 (Collin等人,2005).

金属回收的螯合剂

- 螯合萃取剂的效率和选择性:菲咯啉衍生物因其从各种来源(如工业废水和废料)中回收金属的效率和选择性而备受关注。它们作为螯合多齿化合物在萃取过程中具有优势,使其在环境和工业应用中具有价值 (Yudaev & Chistyakov,2022).

生化分析

Biochemical Properties

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline plays a significant role in biochemical reactions, particularly as an inhibitor of metallopeptidases . It interacts with enzymes such as carboxypeptidase A by chelating the metal ions required for catalytic activity, thereby rendering the enzyme inactive . This compound primarily targets zinc metallopeptidases but has a lower affinity for calcium . Additionally, when complexed with copper, it exhibits nuclease activity, which has been utilized to study DNA-protein interactions .

Cellular Effects

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline influences various cellular processes by inhibiting metalloproteases and chelating essential metal ions . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the chelation of zinc ions can disrupt zinc-dependent enzymes and proteins, leading to altered cellular functions . The compound’s nuclease activity, when complexed with copper, can also impact DNA integrity and repair mechanisms .

Molecular Mechanism

At the molecular level, 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline exerts its effects through metal ion chelation and enzyme inhibition . By binding to metal ions such as zinc and iron, it prevents these ions from participating in enzymatic reactions, leading to the inactivation of metalloproteases . This chelation mechanism is crucial for its role as an inhibitor of metallopeptidases . Additionally, its interaction with copper ions enhances its nuclease activity, allowing it to cleave DNA strands .

Temporal Effects in Laboratory Settings

The stability and degradation of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline in laboratory settings are essential for its effectiveness in biochemical studies . The compound is typically stored in a sealed, dry environment at temperatures between 2-8°C to maintain its stability . Over time, its effects on cellular functions can vary, with prolonged exposure potentially leading to more pronounced inhibition of metalloproteases and disruption of cellular processes .

Dosage Effects in Animal Models

In animal models, the effects of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline vary with dosage . At lower doses, it effectively inhibits metalloproteases without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including disruption of essential metal ion homeostasis and adverse impacts on cellular functions . These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is involved in metabolic pathways that require metal ion cofactors . By chelating metal ions such as zinc and iron, it can influence the activity of enzymes involved in these pathways . This chelation can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is transported and distributed based on its interactions with metal ions and binding proteins . Its ability to chelate metal ions allows it to localize to areas with high concentrations of these ions, influencing its distribution and accumulation within cells . This localization is crucial for its inhibitory effects on metalloproteases and other metal-dependent enzymes .

Subcellular Localization

The subcellular localization of 1a,9b-Dihydrooxireno[2,3-f][1,10]phenanthroline is influenced by its interactions with metal ions and targeting signals . It can be directed to specific compartments or organelles where metal-dependent enzymes are active . Post-translational modifications and binding interactions with transport proteins also play a role in its subcellular distribution .

属性

IUPAC Name |

1a,9b-dihydrooxireno[2,3-f][1,10]phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O/c1-3-7-9(13-5-1)10-8(4-2-6-14-10)12-11(7)15-12/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGQHROHZSIPVQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C3=C(C=CC=N3)C4C2O4)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80983665 | |

| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65115-91-5 | |

| Record name | 1,10-Phenanthroline 5,6-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065115915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1a,9b-Dihydrooxireno[f][1,10]phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80983665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-Epoxy-5,6-dihydro-[1,10]phenanthroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

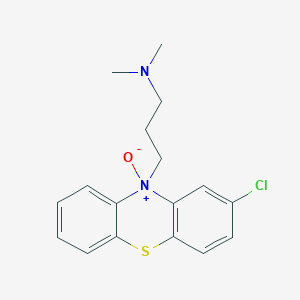

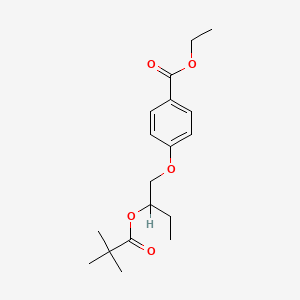

![9-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B1202981.png)